molecular formula C8H14N4 B13318915 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine

1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13318915
M. Wt: 166.22 g/mol
InChI Key: XEYKPFHIMAVPOW-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutylethyl group at the 1-position and an amine group at the 3-position. The cyclobutylethyl substituent distinguishes it from other triazol-3-amine derivatives, which typically incorporate aromatic or halogenated substituents. This aliphatic cyclobutyl group may confer unique physicochemical properties, such as increased lipophilicity and conformational rigidity, which could influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4/c9-8-10-6-12(11-8)5-4-7-2-1-3-7/h6-7H,1-5H2,(H2,9,11)

InChI Key

XEYKPFHIMAVPOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Halogens, electrophiles, and appropriate solvents.

Major Products

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Activities References
This compound C₈H₁₄N₄ 166.23 Cyclobutylethyl (aliphatic) Hypothesized enhanced lipophilicity N/A
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine C₉H₉ClN₄ 208.65 2-Chlorobenzyl (aromatic) Potential anticancer activity
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈ClFN₄ 226.64 2-Chloro-4-fluorobenzyl (halogenated) Investigated for pharmacological applications
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 3-Fluorobenzyl (halogenated) High purity (95%) reported
Mn(II) Complex with N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine C₉H₇ClN₄·Mn Not specified 3-Chlorobenzylidene (chelating) Anticancer: Induces G0/G1 arrest, ROS generation
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C₁₄H₁₃N₄ 237.28 Phenyl and p-tolyl (aromatic) Anticancer: Demonstrated in vitro activity

Structural and Physicochemical Differences

  • Substituent Effects: The cyclobutylethyl group in the target compound is aliphatic, contrasting with the aromatic (e.g., benzyl) or halogenated aromatic (e.g., chlorobenzyl) substituents in analogs.
  • Molecular Weight : The target compound (MW 166.23) is lighter than most analogs, which may enhance bioavailability. For example, 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (MW 226.64) has higher molecular weight due to halogenation .

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